Amelenodor, also known as NX-13, is a synthetic organic compound categorized as a triphenyl compound with the molecular formula and a molecular weight of approximately 399.45 g/mol. This compound is notable for its gut-selective distribution and limited systemic exposure, which makes it particularly interesting for therapeutic applications targeting gastrointestinal conditions. Amelenodor acts as an agonist of the NOD-like receptor family, specifically the NLR family member X1 (NLRX1), which is implicated in modulating immune responses and inflammation .
Amelenodor exhibits significant biological activity through its interaction with the NLRX1 receptor. The activation of this receptor leads to a reduction in oxidative stress and a decrease in effector cell differentiation and cytokine release. Consequently, this action modulates immune responses, particularly in contexts related to inflammation. The compound's gut-selective distribution ensures that its therapeutic effects are localized to the gastrointestinal tract, minimizing potential systemic side effects .
The synthesis of Amelenodor typically involves several key steps:
For large-scale production, the synthetic route is optimized to ensure high yield and purity. Variables such as temperature, pressure, and solvent choice are meticulously controlled during the process to maximize efficiency and reduce by-products.
Amelenodor has diverse applications across various fields:
Research on Amelenodor's interactions primarily focuses on its mechanism of action through the NLRX1 receptor. Studies indicate that activating this receptor can lead to beneficial effects in managing inflammatory conditions by reducing oxidative stress and cytokine release. Further research into its interactions with other cellular pathways may provide insights into its broader therapeutic potential .
Amelenodor is unique due to its specific activation of the NLRX1 receptor and its gut-selective distribution. Similar compounds include:
Compound | Mechanism of Action | Gut Selectivity | Unique Features |
---|---|---|---|
Amelenodor | NLRX1 Agonist | Yes | Limited systemic exposure |
Omilancor | NLRX1 Agonist | Variable | Broader pharmacokinetics |
NLRP3 Inhibitors | NLRP3 Receptor Modulation | No | Targets different pathway |
NOD2 Agonists | NOD2 Receptor Activation | No | Involved in broader immune response |
Amelenodor's distinct characteristics make it a promising candidate for targeted therapies aimed at gastrointestinal inflammation while minimizing systemic effects .
The systematic IUPAC name for Amelenodor is 2-(4-(3-(pyridin-2-yloxy)phenyl)phenyl)-1H-benzo[d]imidazole, reflecting its triphenyl core structure with pyridine and benzimidazole moieties. Key synonyms include:
Identifier | Value | Source |
---|---|---|
CAS Registry | 2389235-01-0 | PubChem |
ChEMBL ID | CHEMBL4825075 | Guide to PHARMACOLOGY |
UNII | Not yet assigned | - |
Molecular Formula | C24H21N3O3 | PubChem |
Molecular Weight | 399.4 g/mol | PubChem |
Amelenodor represents a synthetic organic compound with the molecular formula C₂₄H₂₁N₃O₃ and a molecular weight of 399.44 grams per mole [1] [2]. The compound bears the International Union of Pure and Applied Chemistry name 2-[3,5-bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine, reflecting its complex aromatic architecture [1] [7]. The Chemical Abstracts Service registry number 2389235-01-0 provides unique identification for this molecule in chemical databases [2] [8].
The molecular structure consists of three 6-methylpyridine units connected through ether linkages to a central benzene ring, creating a triphenyl compound with distinctive symmetrical properties [1] [6]. The structural framework demonstrates a 1,3,5-substitution pattern on the central benzene core, with each position bearing a 6-methylpyridin-2-yloxy substituent [2] [5]. This architectural arrangement contributes to the compound's stability and receptor-binding characteristics through its extended aromatic system [39].
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₁N₃O₃ |
Molecular Weight | 399.44 g/mol |
International Union of Pure and Applied Chemistry Name | 2-[3,5-bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine |
Chemical Abstracts Service Number | 2389235-01-0 |
Simplified Molecular Input Line Entry System | CC1=NC(=CC=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=N3)C)OC4=CC=CC(=N4)C |
International Chemical Identifier Key | OPUQKVNCXCWRLR-UHFFFAOYSA-N |
Amelenodor exhibits achiral characteristics with no defined stereocenters, resulting in the absence of optical activity [8]. The stereochemical analysis reveals zero defined stereocenters and zero electronic/geometric centers, confirming the molecule's symmetrical nature [8]. The compound carries no net charge and displays molecular symmetry around the central benzene ring with three-fold rotational symmetry [8] [39].
The absence of stereoisomerism in amelenodor simplifies its structural characterization and eliminates concerns regarding enantiomeric purity in synthetic preparations [8]. The molecular architecture lacks asymmetric carbon centers, preventing the formation of chiral isomers that could complicate biological activity profiles [8]. This stereochemical simplicity contributes to the compound's reproducible synthesis and consistent analytical characterization across different preparation methods [39].
Stereochemical Property | Value |
---|---|
Stereochemistry Classification | Achiral |
Optical Activity | None |
Defined Stereocenters | 0/0 |
Electronic/Geometric Centers | 0 |
Molecular Charge | 0 |
Symmetry Elements | C₃ symmetry around central benzene |
Mass spectrometry analysis of amelenodor provides comprehensive fragmentation patterns and molecular ion identification across multiple ionization modes [5]. The compound exhibits characteristic mass-to-charge ratios for various adduct formations, including protonated molecular ions at mass-to-charge ratio 400.16558 for [M+H]⁺ and sodium adducts at 422.14752 for [M+Na]⁺ [5]. Negative ionization modes yield deprotonated molecular ions at 398.15102 for [M-H]⁻ and formate adducts at 444.15650 for [M+HCOO]⁻ [5].
Collision cross-section measurements provide additional structural information, with predicted values ranging from 185.9 Ų for dehydrated species to 219.1 Ų for formate adducts [5]. These measurements correlate with the molecular size and conformational flexibility of amelenodor in the gas phase [5]. The collision cross-section data supports the extended aromatic structure and provides validation for computational predictions of molecular geometry [5].
Nuclear magnetic resonance spectroscopy techniques, while not extensively documented for amelenodor specifically, would be expected to show characteristic aromatic proton signals in the 7-8 parts per million region for the pyridine and benzene rings [9] [10]. The methyl groups on the pyridine rings would appear as singlets around 2.5 parts per million, providing diagnostic signals for structural confirmation [9]. Carbon-13 nuclear magnetic resonance would reveal distinct aromatic carbon environments reflecting the symmetrical nature of the molecule [9].
Mass Spectrometry Adduct | Mass-to-Charge Ratio | Predicted Collision Cross-Section (Ų) |
---|---|---|
[M+H]⁺ | 400.16558 | 200.0 |
[M+Na]⁺ | 422.14752 | 208.5 |
[M-H]⁻ | 398.15102 | 208.9 |
[M+NH₄]⁺ | 417.19212 | 205.9 |
[M+K]⁺ | 438.12146 | 202.1 |
[M+HCOO]⁻ | 444.15650 | 219.1 |
Ultraviolet-visible spectroscopy of amelenodor would be expected to show characteristic absorption bands corresponding to π-π* transitions in the aromatic ring systems [15] [16]. The extended conjugation through the ether linkages connecting the pyridine and benzene rings would likely result in absorption maxima in the 250-300 nanometer region [17] [18]. The triphenyl pyridine structure suggests multiple electronic transitions corresponding to different aromatic environments within the molecule [19].
Infrared spectroscopy would reveal characteristic vibrational modes for the aromatic carbon-hydrogen stretches around 3000-3100 wavenumbers and aromatic carbon-carbon stretches in the 1400-1600 wavenumber region [20]. The ether linkages would contribute carbon-oxygen stretching vibrations around 1200-1300 wavenumbers, providing diagnostic fingerprint regions for structural identification [20]. Pyridine nitrogen-containing rings would show characteristic out-of-plane bending modes that distinguish them from simple benzene rings [20].
The spectroscopic signatures of amelenodor reflect its symmetrical aromatic architecture and provide multiple analytical approaches for compound identification and purity assessment [15] [16]. These spectral characteristics support structure-activity relationship studies and facilitate quality control in synthetic preparations [17].
Density functional theory calculations provide detailed insights into the electronic structure and stability of amelenodor through quantum mechanical methods [23] [25]. The computational approach typically employs hybrid functionals such as Becke three-parameter Lee-Yang-Parr to optimize molecular geometry and predict electronic properties [26]. These calculations reveal the ground state electronic configuration and provide energy minimized structures that correlate with experimental observations [25] [26].
Geometry optimization through density functional theory methods would predict bond lengths, bond angles, and dihedral angles throughout the amelenodor structure [25]. The calculations would confirm the planarity of individual aromatic rings while revealing any out-of-plane twisting around the ether linkages connecting the ring systems [26]. Vibrational frequency calculations would validate the optimized structure by ensuring no imaginary frequencies, confirming a true energy minimum [26].
The density functional theory approach provides thermodynamic parameters including enthalpy, entropy, and Gibbs free energy for amelenodor at standard conditions [26]. These computational results support understanding of molecular stability and reactivity patterns that influence the compound's chemical behavior [25]. The calculations also predict infrared spectra that can be compared with experimental measurements for validation [26].
Molecular orbital analysis of amelenodor through computational methods reveals the electronic structure governing its chemical reactivity and binding properties [31] [35]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into electron donation and acceptance capabilities of the molecule [32] [35]. These frontier molecular orbitals determine the compound's participation in chemical reactions and interactions with biological targets [35].
The energy gap between highest occupied and lowest unoccupied molecular orbitals influences the compound's electronic excitation properties and photochemical behavior [32] [35]. Extended conjugation throughout the aromatic system results in delocalized molecular orbitals that stabilize the overall electronic structure [31]. The symmetrical architecture of amelenodor creates molecular orbitals with defined nodal patterns reflecting the three-fold symmetry of the molecule [35].
Electron density distribution analysis reveals regions of high and low electron density that correlate with nucleophilic and electrophilic reaction sites [35]. The pyridine nitrogen atoms contribute lone pair electrons that participate in molecular orbital formation and influence binding interactions [35]. The molecular orbital analysis supports understanding of how structural modifications might alter the compound's electronic properties and biological activity [31] [35].
Molecular Orbital Property | Computational Significance |
---|---|
Highest Occupied Molecular Orbital Energy | Electron donation potential |
Lowest Unoccupied Molecular Orbital Energy | Electron acceptance capability |
Energy Gap | Electronic excitation properties |
Orbital Delocalization | Molecular stability |
Electron Density Distribution | Reactive site identification |
Amelenodor, chemically identified as 1,3,5-tris((6-methylpyridin-2-yl)oxy)benzene, represents a sophisticated triphenyl compound with the molecular formula C24H21N3O3 and a molecular weight of 399.45 g/mol [1] [2] [3]. The synthesis of this NLRX1 agonist requires careful orchestration of multiple reaction steps to achieve the desired product with optimal yield and purity.
The synthetic approach to Amelenodor involves the systematic construction of a central benzene ring substituted with three 6-methylpyridin-2-yloxy groups at the 1,3,5-positions. This symmetrical arrangement necessitates precise control of reaction conditions to ensure complete substitution while minimizing the formation of mono- and di-substituted intermediates [5].
Table 1: Key Molecular Properties of Amelenodor
Property | Value |
---|---|
Molecular Formula | C24H21N3O3 |
Molecular Weight (g/mol) | 399.45 |
CAS Registry Number | 2389235-01-0 |
Chemical Name | 1,3,5-tris((6-methylpyridin-2-yl)oxy)benzene |
Synonyms | NX-13, ABBV-113, Amelenodorm |
Physical Form | Solid/Viscous Liquid |
Color | Colorless to light yellow |
Density (predicted) | 1.211±0.06 g/cm³ |
Boiling Point (predicted) | 529.5±50.0°C |
pKa (predicted) | 3.20±0.12 |
The synthesis of Amelenodor proceeds through nucleophilic aromatic substitution mechanisms, where the central phloroglucinol (1,3,5-trihydroxybenzene) scaffold serves as the starting material. The reaction involves the displacement of hydroxyl groups by 6-methylpyridin-2-oxide derivatives under carefully controlled conditions [6] [7].
The mechanistic pathway follows a stepwise substitution process, where each hydroxyl group on the benzene ring is sequentially replaced by the pyridine-containing moiety. The reaction proceeds through the formation of intermediate species, including mono-substituted and di-substituted products, before achieving the final tri-substituted Amelenodor structure [8] [9].
Critical intermediates in the synthetic pathway include:
The reaction mechanism is facilitated by the electron-withdrawing nature of the pyridine rings, which activate the aromatic system toward further substitution. The presence of basic conditions promotes the deprotonation of hydroxyl groups, enhancing their nucleophilicity and facilitating the substitution process [10] [11].
Table 2: Synthetic Reaction Parameters and Optimization Strategies
Parameter | Typical Range/Condition | Optimization Strategy |
---|---|---|
Temperature Range | 25-70°C | Temperature ramping for selectivity |
Pressure Conditions | Atmospheric to 8 bar | Pressure tuning for equilibrium |
Reaction Time | 0.5-24 hours | Time optimization for yield |
Solvent Systems | Chloroform, DMF, THF, Xylene | Solvent screening for compatibility |
Catalyst Requirements | Base catalysts (Et3N, Pyridine) | Catalyst loading optimization |
Atmosphere Control | Inert atmosphere (N2/Ar) | Oxygen exclusion for stability |
pH Control | Basic conditions preferred | pH monitoring and control |
Stirring/Mixing | Continuous agitation required | Mixing efficiency assessment |
The optimization of Amelenodor synthesis requires a multifaceted approach addressing temperature control, solvent selection, and reaction stoichiometry. Research has demonstrated that systematic optimization strategies can significantly improve both yield and product purity [8] [9].
Temperature optimization plays a crucial role in controlling reaction selectivity and minimizing side product formation. Studies indicate that temperature ramping strategies, where the reaction temperature is gradually increased from ambient to elevated conditions, can enhance the formation of the desired tri-substituted product while suppressing competing reactions [10] [12]. The optimal temperature range typically spans 25-70°C, with specific temperature profiles dependent on the chosen solvent system and catalyst loading.
Solvent selection represents another critical optimization parameter. The choice of reaction medium significantly influences solubility profiles, reaction kinetics, and product isolation efficiency. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile have shown superior performance compared to protic solvents [13] [14]. The solvent selection process requires consideration of:
Catalyst optimization involves careful selection and loading of basic catalysts to promote the nucleophilic substitution reactions. Triethylamine and pyridine have emerged as preferred catalytic systems, with optimal loading typically ranging from 1.5 to 3.0 equivalents relative to the limiting reagent [5] [6]. The catalyst selection must balance reaction promotion with ease of removal during workup procedures.
Statistical experimental design approaches, including Design of Experiments (DoE) methodologies, have been successfully applied to Amelenodor synthesis optimization. These approaches enable systematic exploration of parameter space while minimizing the number of required experiments [8] [9]. Face-centered central composite designs have proven particularly effective for optimizing multi-parameter systems, allowing for the identification of optimal reaction conditions that maximize yield while maintaining product quality specifications.
The transition from laboratory-scale synthesis to industrial manufacturing of Amelenodor presents numerous technical and operational challenges that require systematic addressed through advanced process development strategies [15] [16].
Industrial-scale production of Amelenodor necessitates careful evaluation of solvent systems that balance performance requirements with safety, environmental, and economic considerations. The solvent selection process for large-scale manufacturing involves multiple criteria beyond simple reaction compatibility [13] [17].
Primary solvent evaluation criteria include:
Chloroform, while effective in laboratory-scale synthesis, presents significant challenges for industrial implementation due to its toxicity profile and environmental concerns. Alternative solvent systems, including advanced solvent mixtures and green solvents, are being evaluated for industrial applications [18] [14].
Temperature and pressure control become increasingly complex at industrial scales due to heat and mass transfer limitations. Large-scale reactors require sophisticated control systems to maintain uniform temperature distributions and prevent hot spot formation that could lead to product degradation or safety hazards [19] [20]. The scale-up process typically involves:
Table 4: Industrial Manufacturing Challenges and Mitigation Strategies
Challenge Category | Specific Challenge | Mitigation Strategy |
---|---|---|
Process Optimization | Multi-step synthesis coordination | Process analytical technology (PAT) |
Scale-up Complexity | Heat/mass transfer scaling | Pilot-scale testing campaigns |
Regulatory Compliance | GMP validation requirements | Quality by design (QbD) approach |
Equipment Requirements | Specialized reactor systems | Modular equipment design |
Safety Considerations | Handling of organic solvents | Comprehensive safety protocols |
Environmental Impact | Solvent recovery and recycling | Green chemistry principles |
Cost Management | Raw material cost fluctuation | Long-term supplier agreements |
Supply Chain | Specialized reagent sourcing | Multiple supplier qualification |
Industrial-scale purification of Amelenodor requires sophisticated separation techniques that ensure product quality while maintaining economic viability. The purification strategy must address the removal of synthetic intermediates, residual catalysts, and solvent impurities while preserving the integrity of the active pharmaceutical ingredient [18] [21].
Chromatographic Purification Systems
High-Performance Liquid Chromatography (HPLC) represents the primary purification technique for Amelenodor, with industrial implementations requiring specialized equipment capable of handling large volumes while maintaining separation efficiency [22]. Preparative-scale chromatography systems employ:
Supercritical Fluid Chromatography (SFC) has emerged as an increasingly important purification technique for pharmaceutical compounds, offering advantages including reduced solvent consumption, faster analysis times, and improved separation of structurally similar compounds [18]. SFC systems utilize supercritical carbon dioxide as the primary mobile phase, supplemented with organic co-solvents to optimize selectivity.
Quality Control Testing Protocols
Industrial manufacturing of Amelenodor requires comprehensive quality control protocols that ensure product consistency and regulatory compliance. The testing strategy encompasses both in-process monitoring and final product release testing [23] [24].
Table 3: Quality Control Specifications and Test Methods
Parameter | Specification | Test Method |
---|---|---|
Purity (HPLC) | ≥98.5% | HPLC-UV/MS |
Moisture Content | ≤0.5% | Karl Fischer titration |
Residual Solvents | ICH Q3C limits | GC-headspace |
Heavy Metals | ≤10 ppm total | ICP-MS |
Microbial Limits | USP <61> compliant | Plate count method |
Particle Size Distribution | D90 <100 μm | Laser diffraction |
Crystalline Form | Confirmed by XRD | X-ray diffraction |
Optical Rotation | Racemic mixture | Polarimetry |
Process Analytical Technology Integration
Modern industrial manufacturing incorporates Process Analytical Technology (PAT) systems that provide real-time monitoring of critical process parameters. For Amelenodor production, PAT implementation includes:
The implementation of continuous manufacturing technologies represents an emerging trend in pharmaceutical production, offering advantages including improved process control, reduced manufacturing footprint, and enhanced product quality consistency [25] [21]. Continuous chromatography systems, including simulated moving bed (SMB) and multicolumn countercurrent solvent gradient purification (MCSGP), provide enhanced separation efficiency while reducing solvent consumption and processing time.
Regulatory Compliance and Validation
Industrial manufacturing of Amelenodor must comply with stringent regulatory requirements, including Good Manufacturing Practice (GMP) guidelines and quality assurance protocols. The validation process encompasses: